Diazepinomicin

概要

説明

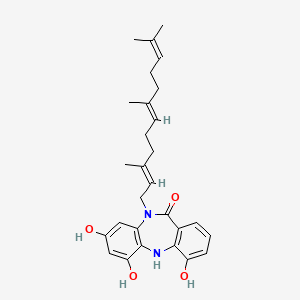

ジアゼピノマイシンは、非病原性微生物に由来する天然物です。これは、既知の微生物代謝産物の中で珍しい構造を持つジベンゾジアゼピンアルカロイドです。ジアゼピノマイシンは、Ecopia BioSciences, Inc. の研究グループによって最初に単離されました。 (現Thallion Pharmaceuticals, Inc.)、そしてBU-4664Lと命名されました . これは、膠芽腫の治療を研究した試験で使用されており、複数の固形腫瘍を治療する可能性があります .

準備方法

ジアゼピノマイシンは、海綿関連の株であるMicromonospora sp. によって生成されます。 RV115 . 合成経路には、Micromonospora sp. の発酵抽出物からの化合物の分離が含まれます。 DPJ12、ホヤのDidemnum proliferumから得られた株 . ジアゼピノマイシンの構造は独特で、ファルネシル側鎖に結合した非典型的な三環式ジベンゾジアゼピノン部分を有しています . 工業生産方法は、制御された発酵プロセスとそれに続く精製ステップによる、化合物の収量と純度を最適化することに焦点を当てています .

化学反応の分析

ジアゼピノマイシンは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬と条件には、酸化のためのフェリック還元抗酸化力(FRAP)アッセイと、酸化ゲノム損傷を誘発するための過酸化水素が含まれます . これらの反応から生成される主要な生成物には、抗酸化活性と抗プロテアーゼ活性が強化された誘導体が含まれます .

科学研究の応用

ジアゼピノマイシンは、広範囲の抗腫瘍の可能性を有し、その抗炎症活性で知られています . これは、活性酸素種によって誘発されるゲノム損傷から、有意な抗酸化作用と保護作用を示します . さらに、ジアゼピノマイシンは、ロデシンやカテプシンLなどのプロテアーゼを阻害し、トリパノソーマブルceiに対して抗寄生虫活性を示します . その用途は、化学、生物学、医学、産業にまで及び、腫瘍細胞株に対するその細胞毒性活性や、異種移植腫瘍モデルにおける生体内有効性のために使用されます .

科学的研究の応用

Diazepinomicin has broad-spectrum antitumor potential and has been recognized for its anti-inflammatory activity . It demonstrates significant antioxidant and protective capacity from genomic damage induced by reactive oxygen species . Additionally, this compound inhibits proteases such as rhodesain and cathepsin L, showing antiparasitic activity against Trypanosoma brucei . Its applications extend to chemistry, biology, medicine, and industry, where it is used for its cytotoxic activity against tumor cell lines and in vivo efficacy in xenograft tumor models .

作用機序

ジアゼピノマイシンは、周辺ベンゾジアゼピン受容体への選択的結合と、Ras-MAPK経路の阻害という、二重の活性によってその効果を発揮します . この標的抗癌メカニズムには、腫瘍細胞のアポトーシス誘導と、細胞増殖および移動の阻害が含まれます .

類似の化合物との比較

ジアゼピノマイシンに似た化合物には、Micromonospora 株によって生成されるものなどの、他のジベンゾジアゼピン誘導体が含まれます . ジアゼピノマイシンは、ファルネシル化されたジベンゾジアゼピノン構造と、二重の作用機序によりユニークです . 他の類似の化合物には、抗炎症活性と抗腫瘍活性を示すものがありますが、ジアゼピノマイシンの周辺ベンゾジアゼピン受容体への選択的結合と、Ras-MAPK経路の阻害は、それを際立たせています .

類似化合物との比較

Similar compounds to diazepinomicin include other dibenzodiazepine derivatives such as those produced by Micromonospora strains . This compound is unique due to its farnesylated dibenzodiazepinone structure and dual mechanism of action . Other similar compounds include those with anti-inflammatory and antitumor activities, but this compound’s selective binding to the peripheral benzodiazepine receptor and inhibition of the Ras-MAPK pathway set it apart .

生物活性

Diazepinomicin is a dibenzodiazepine alkaloid produced by the marine actinomycete Micromonospora sp. RV115. It has garnered attention for its unique structural characteristics and promising biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of this compound, highlighting its antioxidant, anti-protease, and anti-tumor properties, as well as its potential applications in clinical settings.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been evaluated through various assays:

- Ferric Reducing Antioxidant Power (FRAP) Assay : This assay demonstrated a strong antioxidant potential, indicating this compound's ability to reduce ferric ions to ferrous ions, which is a marker of antioxidant capacity .

- Cell-Based Assays : In human kidney (HK-2) and promyelocytic (HL-60) cell lines, this compound effectively protected against oxidative stress induced by hydrogen peroxide. The compound reduced genomic damage and increased cell viability under oxidative conditions .

Anti-Protease Activity

This compound has been shown to inhibit specific proteases, which are enzymes that break down proteins and can be implicated in various diseases:

- Protease Inhibition : It demonstrated significant inhibition against rhodesain and cathepsin L with IC50 values ranging from 70 to 90 µM. This suggests its potential utility in therapeutic contexts where protease activity contributes to disease progression .

Antitumor Activity

The antitumor properties of this compound are particularly noteworthy:

- Mechanism of Action : this compound binds selectively to peripheral benzodiazepine receptors (PBR), leading to tumor apoptosis and inhibition of the Ras/MAP kinase signaling pathway, which is crucial for cellular proliferation and migration .

- Clinical Trials : The compound has progressed through clinical trials, having completed Phase I trials successfully and currently undergoing Phase II trials for its efficacy against various cancers, including glioblastoma multiforme .

Case Studies and Clinical Research

- Preclinical Studies : Conducted by Thallion Pharmaceuticals and the National Cancer Institute, these studies established this compound's safety and efficacy in animal models. The results indicated that it could potentially outperform traditional chemotherapeutics like doxorubicin and mitomycin C in treating solid tumors .

- Phase II Clinical Trials : Ongoing trials are assessing this compound's effectiveness against advanced cancer types, building on preclinical findings that suggest a strong anticancer profile .

Biosynthesis

The biosynthesis of this compound involves complex enzymatic pathways:

- Prenylation Process : The prenyltransferase gene dzmP, identified from Micromonospora sp., catalyzes the farnesylation of dibenzodiazepinone, a critical step in the biosynthesis of this compound .

- Genetic Studies : Comparative genomic analysis has revealed similar biosynthetic gene clusters in other actinomycetes, suggesting that this compound production may not be exclusive to Micromonospora species .

Summary Table of Biological Activities

| Activity Type | Assay Method | Results | IC50 Values |

|---|---|---|---|

| Antioxidant | FRAP | Strong antioxidant potential | - |

| Cell-based assays | Protection against oxidative stress | - | |

| Anti-Protease | Enzymatic assays | Inhibition of rhodesain and cathepsin L | 70–90 µM |

| Antitumor | Clinical trials | Effective against various cancers | - |

特性

IUPAC Name |

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALVHVNECODMJP-GNUCVDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223539 | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Diazepinomicin demonstrates broad in vitro cytotoxic activity across a diverse panel of tumour cell lines and in vivo efficacy in a number of xenograft tumour models. Preclinical data suggest that diazepinomicin is a targeted anti-cancer agent with dual activity: selective binding to the peripheral benzodiazepine receptor (PBR) and inhibition of the Ras-MAPK pathway. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

733035-26-2 | |

| Record name | ECO 4601 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733035-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazepinomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazepinomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diazepinomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIAZEPINOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。